molecular formula C7H3ClN2O2 B14024949 5-Chloro-2-cyanoisonicotinic acid

5-Chloro-2-cyanoisonicotinic acid

Cat. No.: B14024949
M. Wt: 182.56 g/mol
InChI Key: JUCWQDMBADNXOV-UHFFFAOYSA-N
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Description

5-Chloro-2-cyanoisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 2-position on the isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by further reactions to introduce the cyano group .

Industrial Production Methods

Industrial production methods for 5-Chloro-2-cyanoisonicotinic acid often involve large-scale nitration and subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyanoisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted isonicotinic acid derivatives.

Scientific Research Applications

5-Chloro-2-cyanoisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyanoisonicotinic acid involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, while the chlorine atom can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitroaniline
  • 5-Chlorosalicylic acid
  • 2,6-Dichloroisonicotinic acid

Uniqueness

5-Chloro-2-cyanoisonicotinic acid is unique due to the presence of both chlorine and cyano groups on the isonicotinic acid framework. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

5-chloro-2-cyanopyridine-4-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3H,(H,11,12)

InChI Key

JUCWQDMBADNXOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(=O)O)Cl)C#N

Origin of Product

United States

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